molecular formula C10H12O3 B13943504 Ethyl 4-cyclobutyl-4-oxo-2-butanoate CAS No. 54966-51-7

Ethyl 4-cyclobutyl-4-oxo-2-butanoate

Cat. No.: B13943504
CAS No.: 54966-51-7
M. Wt: 180.20 g/mol
InChI Key: FCDUKTAAWQRJQG-UHFFFAOYSA-N
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Description

Ethyl 4-cyclobutyl-4-oxo-2-butanoate is an organic compound with a unique structure that includes a cyclobutyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyclobutyl-4-oxo-2-butanoate typically involves the esterification of 4-cyclobutyl-4-oxo-2-butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 4-cyclobutyl-4-oxo-2-butanoic acid.

    Reduction: 4-cyclobutyl-4-hydroxy-2-butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyclobutyl-4-oxo-2-butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-cyclobutyl-4-oxo-2-butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-cyclobutyl-4-oxo-2-butanoate can be compared with other similar compounds, such as:

    Ethyl 4-oxobutanoate: Lacks the cyclobutyl ring, making it less rigid and potentially less specific in its interactions.

    Ethyl 2-oxo-4-phenylbutanoate: Contains a phenyl group instead of a cyclobutyl ring, which can alter its chemical properties and biological activity.

The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct chemical and biological properties compared to other esters.

Properties

CAS No.

54966-51-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 4-cyclobutyl-4-oxobut-2-ynoate

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)7-6-9(11)8-4-3-5-8/h8H,2-5H2,1H3

InChI Key

FCDUKTAAWQRJQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(=O)C1CCC1

Origin of Product

United States

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